molecular formula C11H18N2O2 B8326577 1-Tert-butyl-3-(3-oxo-1-cyclohexene-1-yl)urea

1-Tert-butyl-3-(3-oxo-1-cyclohexene-1-yl)urea

Cat. No. B8326577
M. Wt: 210.27 g/mol
InChI Key: YDIFANJGYCFZIU-UHFFFAOYSA-N
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Patent
US04002767

Procedure details

To a solution of 11.2 g of 1,3-cyclohexanedione in 250 ml of benzene is added 11.6 g tert-butylurea and 100 mg of p-toluenesulfonic acid. The solution is heated at reflux under nitrogen with water removal for three hours. At the end of this period the solution is cooled and the precipitated product removed by filtration. The precipitate is recrystallized from acetonitrile to give 14 g of 1-tert-butyl-3-(3-oxo-1-cyclohexene-1-yl)urea, m.p. 223°-225° C.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[C:9]([NH:13][C:14]([NH2:16])=[O:15])([CH3:12])([CH3:11])[CH3:10].O>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[C:9]([NH:13][C:14]([NH:16][C:1]1[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH:2]=1)=[O:15])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
11.6 g
Type
reactant
Smiles
C(C)(C)(C)NC(=O)N
Name
Quantity
250 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
100 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
At the end of this period the solution is cooled
CUSTOM
Type
CUSTOM
Details
the precipitated product removed by filtration
CUSTOM
Type
CUSTOM
Details
The precipitate is recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)NC1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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